![molecular formula C17H19N3O3S B12887394 N-Phenyl-3-[(pyrrolidine-1-sulfonyl)amino]benzamide CAS No. 90233-67-3](/img/structure/B12887394.png)
N-Phenyl-3-[(pyrrolidine-1-sulfonyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenyl-3-(pyrrolidine-1-sulfonamido)benzamide: is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a phenyl group, a pyrrolidine ring, and a sulfonamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-3-(pyrrolidine-1-sulfonamido)benzamide typically involves the following steps:
-
Formation of Pyrrolidine Sulfonamide: : The initial step involves the reaction of pyrrolidine with a sulfonyl chloride derivative to form pyrrolidine sulfonamide. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
-
Coupling with Phenyl Benzamide: : The pyrrolidine sulfonamide is then coupled with phenyl benzamide through an amide bond formation. This step often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of N-Phenyl-3-(pyrrolidine-1-sulfonamido)benzamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
N-Phenyl-3-(pyrrolidine-1-sulfonamido)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, converting it to a sulfinamide or sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Sulfinamide or sulfide derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-Phenyl-3-(pyrrolidine-1-sulfonamido)benzamide has found applications in several areas of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of N-Phenyl-3-(pyrrolidine-1-sulfonamido)benzamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The phenyl and pyrrolidine groups contribute to the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
- N-Phenyl-2-(pyrrolidine-1-sulfonamido)acetamide
- N-Phenyl-4-(pyrrolidine-1-sulfonamido)butanamide
Uniqueness
N-Phenyl-3-(pyrrolidine-1-sulfonamido)benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Propriétés
Numéro CAS |
90233-67-3 |
|---|---|
Formule moléculaire |
C17H19N3O3S |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
N-phenyl-3-(pyrrolidin-1-ylsulfonylamino)benzamide |
InChI |
InChI=1S/C17H19N3O3S/c21-17(18-15-8-2-1-3-9-15)14-7-6-10-16(13-14)19-24(22,23)20-11-4-5-12-20/h1-3,6-10,13,19H,4-5,11-12H2,(H,18,21) |
Clé InChI |
VHWJGUFNVOBCQV-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Aminomethyl)-5-cyanobenzo[d]oxazole](/img/structure/B12887320.png)
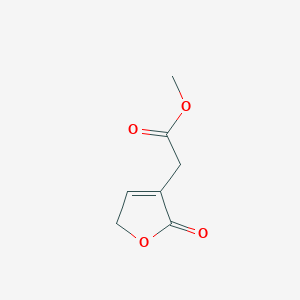
![Benzenesulfonamide, 4-[[1-(2-furanyl)ethylidene]amino]-N-2-thiazolyl-](/img/structure/B12887337.png)


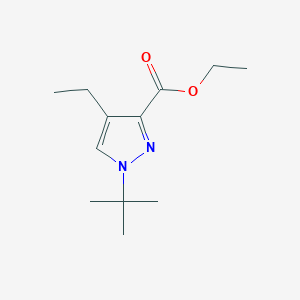
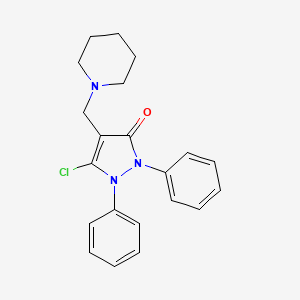
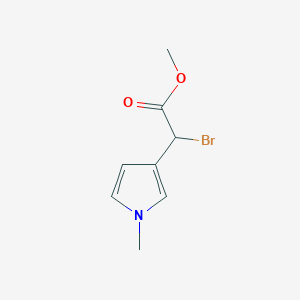
![2-[1-(Furan-2-yl)ethyl]cyclopentan-1-one](/img/structure/B12887384.png)


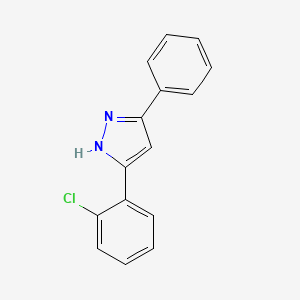
![4-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B12887404.png)
